molecular formula C9H10BrF3N2 B13051159 1-[5-Bromo-3-(trifluoromethyl)phenyl]ethane-1,2-diamine

1-[5-Bromo-3-(trifluoromethyl)phenyl]ethane-1,2-diamine

Cat. No.: B13051159
M. Wt: 283.09 g/mol
InChI Key: PXESDLAOEFRLDI-UHFFFAOYSA-N
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Description

1-[5-Bromo-3-(trifluoromethyl)phenyl]ethane-1,2-diamine (CAS 1213352-61-4) is a chiral diamine building block of interest in medicinal chemistry and drug discovery. The compound features both a bromo- and a trifluoromethyl-substituted aromatic ring, which can serve as key handles for further synthetic elaboration via cross-coupling reactions and other transformations . The presence of the trifluoromethyl group is particularly significant in agrochemical and pharmaceutical research. This group can influence a molecule's metabolic stability, lipophilicity, and overall bioavailability, making it a valuable modification in the design of bioactive molecules . Furthermore, the 1,2-diamine moiety provides a versatile platform for constructing heterocycles or acting as a ligand in metal complexes. This product is offered with a guaranteed purity of 95% and is supplied for Research Use Only. It is strictly not intended for diagnostic or therapeutic applications. For further specifications, pricing, and additional technical data, please contact our scientific support team.

Properties

Molecular Formula

C9H10BrF3N2

Molecular Weight

283.09 g/mol

IUPAC Name

1-[3-bromo-5-(trifluoromethyl)phenyl]ethane-1,2-diamine

InChI

InChI=1S/C9H10BrF3N2/c10-7-2-5(8(15)4-14)1-6(3-7)9(11,12)13/h1-3,8H,4,14-15H2

InChI Key

PXESDLAOEFRLDI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)Br)C(CN)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-Bromo-3-(trifluoromethyl)phenyl]ethane-1,2-diamine typically involves multiple stepsThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes. The use of continuous flow reactors can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1-[5-Bromo-3-(trifluoromethyl)phenyl]ethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that compounds similar to 1-[5-Bromo-3-(trifluoromethyl)phenyl]ethane-1,2-diamine exhibit significant anticancer properties. The trifluoromethyl group is known to enhance the lipophilicity of molecules, potentially improving their ability to penetrate cell membranes and interact with biological targets. Studies have demonstrated that derivatives of this compound can inhibit specific cancer cell lines, suggesting its potential as a lead compound in drug development .

Antimicrobial Properties : The compound has also shown promise in antimicrobial applications. Its structural features allow it to disrupt bacterial cell walls or inhibit essential bacterial enzymes. Research into its efficacy against various pathogens is ongoing, with preliminary results indicating that it could serve as a basis for developing new antibiotics .

Materials Science

Polymer Additives : In materials science, this compound can be utilized as an additive in polymer formulations. Its unique chemical properties may enhance thermal stability and mechanical strength in polymer matrices. The incorporation of such compounds into polymers can lead to materials with improved performance characteristics suitable for industrial applications .

Organic Synthesis

Reagent in Chemical Reactions : This compound serves as a valuable reagent in organic synthesis, particularly in the formation of amines and other nitrogen-containing compounds. Its ability to participate in nucleophilic substitution reactions makes it a useful building block for synthesizing more complex molecules .

Case Study 1: Anticancer Screening

In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were screened against various cancer cell lines. Results indicated that certain modifications to the structure significantly increased cytotoxicity against breast cancer cells. This highlights the compound's potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

A recent investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The study found that certain concentrations exhibited significant antibacterial activity, suggesting its potential as a new antibiotic candidate .

Mechanism of Action

The mechanism of action of 1-[5-Bromo-3-(trifluoromethyl)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The presence of bromine and trifluoromethyl groups enhances its binding affinity and specificity .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in halogen type, substituent positions, or functional groups. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Activities Reference
1-[5-Bromo-3-(trifluoromethyl)phenyl]ethane-1,2-diamine 5-Br, 3-CF₃ C₉H₁₀BrF₃N₂ 283.09 High lipophilicity (predicted), potential for metal coordination -
(1R)-1-(5-Bromo-3-fluorophenyl)ethane-1,2-diamine 5-Br, 3-F C₈H₁₀BrFN₂ 233.08 Instability requiring immediate use in synthesis
1-(3-Bromophenyl)ethane-1,2-diamine 3-Br C₈H₁₁BrN₂ 215.09 Commercial availability; simpler structure
(1S)-1-[5-Chloro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine 5-Cl, 3-CF₃ C₉H₁₀ClF₃N₂ 238.64 Higher ClogP than bromo analogs (estimated)
N,N′-Bis(4-bromo-2-fluorobenzylidene)ethane-1,2-diamine 4-Br, 2-F (bis-substituents) C₁₆H₁₂Br₂F₂N₂ 418.10 Schiff base ligand for metal complexes

Key Observations:

  • Substituent Position : Bromo at position 5 (target compound) vs. 3 () alters electronic effects on the aromatic ring. The para-bromo in the target compound may enhance resonance stabilization compared to meta-substitution .
  • Halogen vs.
  • Bromo vs. Chloro : Chloro analogs () exhibit lower molecular weight and marginally reduced lipophilicity, which may influence pharmacokinetic profiles.

Challenges :

  • The trifluoromethyl group may slow reaction rates due to steric hindrance.
  • Bromo substituents enable Suzuki-Miyaura cross-coupling, offering a route to diversify the target compound .

Stability and Handling

  • Diamines like (1R)-1-(5-Bromo-3-fluorophenyl)ethane-1,2-diamine are prone to oxidation, requiring immediate use post-synthesis .
  • The trifluoromethyl group in the target compound may improve stability against hydrolysis compared to halogenated analogs.

Biological Activity

1-[5-Bromo-3-(trifluoromethyl)phenyl]ethane-1,2-diamine (CAS No. 1270466-48-2) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).

  • Molecular Formula : C9H10BrF3N2
  • Molecular Weight : 283.09 g/mol
  • CAS Number : 1270466-48-2

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. The compound's structure suggests it may exhibit significant biological activity against various cancer cell lines.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • A study evaluated the cytotoxic effects of similar trifluoromethyl-substituted compounds on three cancer cell lines: HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results indicated that compounds with trifluoromethyl groups exhibited IC50 values ranging from 3.6 µM to 11.0 µM, demonstrating considerable potency against these cell lines .
  • Mechanism of Action :
    • The mechanism by which these compounds exert their effects was explored through cell cycle analysis and apoptosis induction studies. It was found that these compounds could induce G0/G1 and G2/M phase arrest in a p53-independent manner, suggesting alternative pathways for inducing apoptosis in cancer cells .

Structure-Activity Relationships (SAR)

The presence of the trifluoromethyl group in the phenyl ring is critical for enhancing the biological activity of the compound. SAR studies indicate that modifications to this group can significantly affect the compound's potency against various cancer types. For instance, variations in substituents on the benzene ring have been shown to correlate with increased cytotoxicity .

Summary of Biological Activity

The biological activity of this compound can be summarized as follows:

Activity TypeObservations
Cytotoxicity Effective against HCT-116, MCF-7, HeLa
IC50 Values Ranges from 3.6 µM to 11.0 µM
Mechanism Induces cell cycle arrest and apoptosis
SAR Insights Trifluoromethyl group enhances activity

Q & A

Q. What engineering controls mitigate risks during large-scale synthesis?

  • Methodological Answer : Implement closed-system reactors with pressure relief valves and real-time gas sensors (e.g., for HBr emissions). Use hazard operability (HAZOP) studies to identify failure points. For exothermic steps, employ jacketed reactors with automated cooling loops .

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